REACTION_SMILES
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[CH3:11][C:12]([CH3:13])=[O:14].[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:23][O:24][C:25]([CH3:26])([CH3:27])[CH3:28].[Cl:1][c:2]1[c:3]([CH:8]2[CH2:9][CH2:10]2)[n:4][cH:5][cH:6][cH:7]1.[OH2:22]>>[Cl:1][c:2]1[c:3]([CH:8]2[CH2:9][CH2:10]2)[n:4][cH:5][c:6]([OH:14])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccnc1C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Oc1cnc(C2CC2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |